molecular formula C9H19BrN2 B12322932 1-butyl-2,3-dimethyl-2H-imidazole;hydrobromide

1-butyl-2,3-dimethyl-2H-imidazole;hydrobromide

Cat. No.: B12322932
M. Wt: 235.16 g/mol
InChI Key: UGHBKTSSBSCAMR-UHFFFAOYSA-N
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Description

1-Butyl-2,3-dimethyl-2H-imidazole;hydrobromide is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-2,3-dimethyl-2H-imidazole;hydrobromide typically involves the alkylation of 2,3-dimethylimidazole with butyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-2,3-dimethyl-2H-imidazole;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as hydroxide ions, alkoxide ions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the imidazole compound.

    Substitution: Substituted imidazole derivatives with different functional groups.

Scientific Research Applications

1-Butyl-2,3-dimethyl-2H-imidazole;hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including cyclization and polymerization reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of ionic liquids, which are used as solvents and electrolytes in various industrial processes.

Mechanism of Action

The mechanism of action of 1-butyl-2,3-dimethyl-2H-imidazole;hydrobromide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with cell membranes, leading to increased permeability and disruption of cellular functions. It may also inhibit specific enzymes or signaling pathways, contributing to its antimicrobial and therapeutic effects.

Comparison with Similar Compounds

  • 1-Butyl-2,3-dimethylimidazolium chloride
  • 1-Butyl-2,3-dimethylimidazolium hexafluorophosphate
  • 1-Butyl-2,3-dimethylimidazolium dihydrophosphate

Comparison: 1-Butyl-2,3-dimethyl-2H-imidazole;hydrobromide is unique due to its specific bromide counterion, which can influence its solubility, reactivity, and overall properties. Compared to its chloride and hexafluorophosphate counterparts, the hydrobromide form may exhibit different chemical behaviors and applications, making it a valuable compound for specific research and industrial purposes.

Properties

Molecular Formula

C9H19BrN2

Molecular Weight

235.16 g/mol

IUPAC Name

1-butyl-2,3-dimethyl-2H-imidazole;hydrobromide

InChI

InChI=1S/C9H18N2.BrH/c1-4-5-6-11-8-7-10(3)9(11)2;/h7-9H,4-6H2,1-3H3;1H

InChI Key

UGHBKTSSBSCAMR-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=CN(C1C)C.Br

Origin of Product

United States

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